Sulfate de cytidine

Vue d'ensemble

Description

Cytidine sulfate is a nucleoside compound formed when cytosine is attached to a ribose ring via a β-N1-glycosidic bond. It is a component of RNA and plays a crucial role in various biological processes. Cytidine sulfate is a white, water-soluble solid that is only slightly soluble in ethanol .

Applications De Recherche Scientifique

Medicinal Applications

1. Antiviral and Antitumor Drug Development

Cytidine sulfate serves as a key intermediate in the synthesis of several important pharmaceuticals. It is notably involved in the production of cytarabine, which is widely used for treating acute myeloid leukemia. Cytarabine is a nucleoside analog that interferes with DNA synthesis, making it effective against rapidly dividing cancer cells . Ancitabine and zalcitabine are other drugs derived from cytidine that have shown efficacy against various cancers and HIV, respectively .

Recent studies have highlighted the synthesis of molnupiravir, a promising antiviral candidate for COVID-19 treatment, from cytidine . The increasing demand for such drugs underscores the importance of cytidine sulfate as a building block in pharmaceutical development.

2. Role in Cancer Chemoresistance

Cytidine deaminase (CDA), an enzyme that acts on cytidine and its derivatives, has been shown to contribute significantly to chemoresistance in cancer therapy. In pancreatic adenocarcinoma, CDA expression correlates with resistance to deoxycytidine-based chemotherapies. By deaminating cytidine derivatives, CDA neutralizes the therapeutic effects of these drugs . Inhibitors targeting CDA are being explored as potential strategies to enhance the efficacy of existing chemotherapeutics .

Crystallization and Characterization

1. Solubility and Crystallization Studies

The solubility of cytidine sulfate has been extensively studied to optimize its crystallization process for industrial applications. Research indicates that the solubility of cytidine sulfate increases with temperature, making cooling crystallization an effective method for producing high-quality crystals . A recent study detailed a coupling crystallization technique combining cooling and antisolvent methods, achieving yields between 94-96% with optimal particle size distribution .

The characterization of cytidine sulfate crystals was performed using techniques such as powder X-ray diffraction and Fourier transform infrared spectroscopy. These analyses confirmed that only one crystal form exists under specific conditions, which is advantageous for consistent pharmaceutical manufacturing .

2. Thermodynamic Analysis

Thermodynamic parameters related to the dissolution process of cytidine sulfate were evaluated using various equations to model solubility data accurately. The modified Apelblat equation was employed to correlate solubility with temperature effectively. This modeling aids in predicting how changes in environmental conditions can influence crystallization outcomes .

Case Studies

Mécanisme D'action

Target of Action

Cytidine sulfate’s primary target is Uridine-cytidine kinase 2 . This enzyme plays a crucial role in the phosphorylation of uridine and cytidine, which are essential steps in nucleotide biosynthesis .

Mode of Action

Cytidine sulfate interacts with its target, Uridine-cytidine kinase 2, to facilitate the phosphorylation of uridine and cytidine . This interaction and the resulting changes are crucial for the synthesis of nucleotides, which are the building blocks of DNA and RNA.

Biochemical Pathways

The biochemical pathway affected by Cytidine sulfate involves the conversion of uridine and cytidine into their respective monophosphates . This process is part of the larger pyrimidine metabolism pathway, which is essential for nucleic acid synthesis. The downstream effects include the production of DNA and RNA, which are vital for cell growth and division .

Result of Action

The molecular and cellular effects of Cytidine sulfate’s action primarily involve the synthesis of nucleotides, which are essential for the formation of DNA and RNA . This can have significant implications for cell growth and division, as well as the functioning of various biological processes.

Action Environment

The action, efficacy, and stability of Cytidine sulfate can be influenced by various environmental factors. For instance, the solubility of Cytidine sulfate in water and water-ethanol binary solvents can affect its bioavailability and hence its action . Furthermore, the pH and temperature of the environment can also impact the stability and activity of the compound .

Analyse Biochimique

Biochemical Properties

Cytidine sulfate plays a crucial role in biochemical reactions, particularly in the synthesis of nucleic acids. It interacts with enzymes such as cytidine deaminase and cytidine kinase. Cytidine deaminase catalyzes the deamination of cytidine sulfate to uridine, while cytidine kinase phosphorylates cytidine sulfate to form cytidine monophosphate . These interactions are essential for the regulation of nucleotide metabolism and the maintenance of cellular nucleotide pools.

Cellular Effects

Cytidine sulfate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the production of ribonucleic acid (RNA) by serving as a precursor for RNA synthesis . Additionally, cytidine sulfate can modulate cell signaling pathways by interacting with specific receptors and enzymes, leading to changes in gene expression and cellular responses . This compound also plays a role in cellular metabolism by participating in the synthesis and degradation of nucleotides.

Molecular Mechanism

At the molecular level, cytidine sulfate exerts its effects through several mechanisms. It binds to specific enzymes, such as cytidine deaminase and cytidine kinase, to regulate their activity . Cytidine sulfate can also inhibit or activate other enzymes involved in nucleotide metabolism, thereby influencing the overall metabolic flux . Furthermore, cytidine sulfate can affect gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cytidine sulfate can change over time due to its stability and degradation. Studies have shown that cytidine sulfate is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to cytidine sulfate in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of cytidine sulfate vary with different dosages in animal models. At low doses, cytidine sulfate has been shown to enhance cellular function and promote cell growth . At high doses, it can exhibit toxic effects, leading to cell death and tissue damage . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

Cytidine sulfate is involved in several metabolic pathways, including the synthesis and degradation of nucleotides. It interacts with enzymes such as cytidine deaminase, cytidine kinase, and deoxycytidine kinase . These enzymes catalyze the conversion of cytidine sulfate to various nucleotide derivatives, which are essential for DNA and RNA synthesis . Additionally, cytidine sulfate can influence metabolic flux by regulating the activity of key enzymes in these pathways .

Transport and Distribution

Within cells and tissues, cytidine sulfate is transported and distributed through specific transporters and binding proteins. It is taken up by cells via nucleoside transporters, which facilitate its entry into the cytoplasm . Once inside the cell, cytidine sulfate can be distributed to various cellular compartments, including the nucleus and mitochondria, where it exerts its effects . The localization and accumulation of cytidine sulfate are regulated by its interactions with specific binding proteins and transporters .

Subcellular Localization

Cytidine sulfate is localized in various subcellular compartments, including the nucleus, cytoplasm, and mitochondria . Its activity and function are influenced by its subcellular localization, as it can interact with different biomolecules in these compartments . For example, in the nucleus, cytidine sulfate can modulate gene expression by interacting with transcription factors and other regulatory proteins . In the mitochondria, it can influence energy metabolism by participating in nucleotide synthesis and degradation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Silicon Etherification Method: This method involves the protection of N4-acetylcytosine with silicon etherification and its reaction with 1-chlorotriphenylformylribose under heated reflux conditions.

Uridine-Based Method: Uridine is used as the starting material and is silicon etherified using hexamethyldisilazane and trimethylchlorosilane.

Tert-Butyldimethylsilyl Chloride Method: Cytosine is first protected by tert-butyldimethylsilyl chloride and then reacted with tetraacetyl ribose.

Industrial Production Methods

The industrial production of cytidine sulfate involves similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective, environmentally friendly, and safe for large-scale operations .

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: Cytidine sulfate can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the hydroxyl groups in the ribose ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of uridine derivatives, while substitution reactions can yield a variety of modified nucleosides.

Comparaison Avec Des Composés Similaires

Similar Compounds

Deoxycytidine: Similar to cytidine but with a deoxyribose sugar instead of ribose.

Uridine: Another nucleoside with uracil instead of cytosine.

Azacitidine: A cytidine analog used in chemotherapy.

Decitabine: Another cytidine analog with applications in cancer treatment.

Uniqueness

Cytidine sulfate is unique due to its specific role in RNA synthesis and its wide range of applications in both research and medicine. Its ability to be modified and incorporated into various biochemical pathways makes it a versatile and valuable compound in scientific studies .

Activité Biologique

Cytidine sulfate is a nucleotide derivative that has garnered attention for its potential biological activities, particularly in the fields of antiviral and antitumor therapies. This article explores the biological activity of cytidine sulfate, including its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of Cytidine Sulfate

Cytidine sulfate is a phosphorylated form of cytidine, which is a nucleoside composed of cytosine and ribose. It plays a crucial role in various biochemical pathways, particularly in RNA synthesis and metabolism. The sulfate group enhances its solubility and stability, making it a candidate for medicinal applications.

Cytidine sulfate exhibits several biological activities primarily through the following mechanisms:

- Antiviral Activity : Cytidine sulfate has been shown to inhibit viral replication by interfering with nucleic acid synthesis. Its incorporation into viral RNA can disrupt viral replication cycles.

- Antitumor Effects : Research indicates that cytidine sulfate may induce apoptosis in cancer cells by affecting cellular signaling pathways and promoting cell cycle arrest.

- Neuroprotective Properties : Some studies suggest that cytidine sulfate may have neuroprotective effects, potentially benefiting conditions like neurodegeneration.

1. Antiviral Activity

A study demonstrated that cytidine sulfate could inhibit the replication of certain viruses by integrating into their RNA, thereby disrupting their life cycle. The effectiveness varies depending on the virus strain and concentration used.

2. Antitumor Effects

Research involving pancreatic adenocarcinoma cells showed that cytidine deaminase (CDA), an enzyme that acts on cytidine derivatives, was overexpressed in these cancer cells. CDA was found to enhance replication speed and reduce DNA breaks, thereby conferring resistance to chemotherapeutic agents . This suggests that compounds like cytidine sulfate could be leveraged to sensitize tumors to treatment by modulating CDA activity.

3. Neuroprotective Properties

In models of neurodegeneration, cytidine sulfate has been observed to protect neuronal cells from apoptosis induced by oxidative stress. This effect may be mediated through its role in RNA metabolism and mitochondrial function.

Case Study 1: Cytidine Sulfate in Viral Infections

A clinical trial investigated the efficacy of cytidine sulfate in patients with chronic viral infections. Results indicated a significant reduction in viral load among treated patients compared to controls, supporting its potential as an antiviral agent.

Case Study 2: Cytidine Sulfate in Cancer Therapy

In a preclinical study involving xenograft models of pancreatic cancer, administration of cytidine sulfate alongside standard chemotherapy resulted in enhanced tumor regression compared to chemotherapy alone. This suggests a synergistic effect that warrants further investigation.

Data Tables

| Biological Activity | Mechanism | Therapeutic Application |

|---|---|---|

| Antiviral | Inhibits viral RNA synthesis | Chronic viral infections |

| Antitumor | Induces apoptosis; affects cell cycle | Cancer therapy |

| Neuroprotective | Protects against oxidative stress | Neurodegenerative diseases |

Propriétés

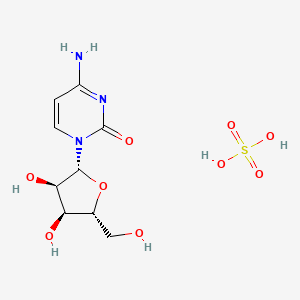

Numéro CAS |

32747-18-5 |

|---|---|

Formule moléculaire |

C9H13N3O8S |

Poids moléculaire |

323.28 g/mol |

Nom IUPAC |

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen sulfate |

InChI |

InChI=1S/C9H13N3O8S/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H,16,17,18)/t4-,6-,7-,8-/m1/s1 |

Clé InChI |

GSRRMZKNGWBOAT-XVFCMESISA-N |

SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O.OS(=O)(=O)O |

SMILES isomérique |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COS(=O)(=O)O)O)O |

SMILES canonique |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COS(=O)(=O)O)O)O |

Key on ui other cas no. |

32747-18-5 |

Séquence |

C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the applications of cytidine sulfate in a research setting?

A1: Cytidine sulfate shows promise as a research tool in several areas:

- Blood Group Serology: Cytidine sulfate, along with other ribonucleic acid derivatives like adenylic acid, cytidylic acid, and uridylic acid, exhibits specific inhibitory effects on certain blood group antisera. These include anti-C, -D, -E, -c, -e, -Lua, and -Lub sera [, ]. This inhibition is thought to arise from the structural similarity of these compounds to the blood group antigens, allowing them to bind to the antibodies and prevent agglutination.

- Chromosome Research: Research indicates that cytidine sulfate can partially counteract the chromosomal aberrations induced by the thymine analog, 5-aminouracil, in Vicia faba roots []. This protective effect suggests a role for cytidine sulfate in pyrimidine metabolism and DNA synthesis.

Q2: What is known about the solubility of cytidine sulfate?

A2: Recent studies have focused on determining the solubility of cytidine sulfate under various conditions []. This information is crucial for developing efficient crystallization processes for purification. Key findings include:

Q3: How is cytidine sulfate typically characterized in a research setting?

A3: Several analytical techniques are employed for the characterization of cytidine sulfate:

- Crystal Structure Analysis: Powder X-ray diffraction (PXRD) is used to determine the crystal structure and identify any polymorphic forms of cytidine sulfate []. This research has identified a single stable crystal form relevant to industrial applications.

- Spectroscopic Identification: Fourier transform infrared spectroscopy (FTIR) provides information about the functional groups present in the molecule, confirming its chemical identity [].

- Thermal Stability: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal behavior of cytidine sulfate, including its melting point, decomposition temperature, and potential phase transitions [].

- Hygroscopicity: Dynamic vapor sorption (DVS) analysis helps determine the hygroscopicity of cytidine sulfate, revealing its ability to adsorb or desorb moisture from the surrounding environment [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.